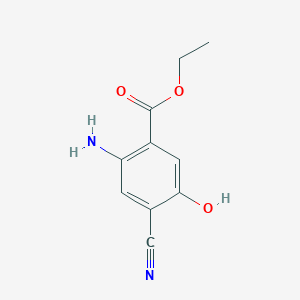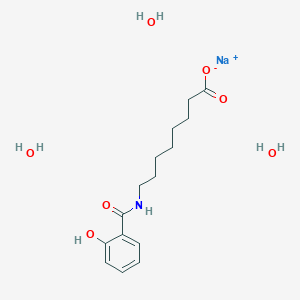![molecular formula C6H5BrN4 B12955034 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps. One common method includes the following steps :
Starting Materials: tert-Butyl carbazate and 2,5-dimethoxy tetrahydrofuran are used as starting materials to synthesize an intermediate, 1-Boc-1-aminopyrrole.
Intermediate Reactions: The intermediate is then reacted with methanesulfonic acid isocyanate to form another intermediate, 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
Deamination: This intermediate undergoes deamination under acidic conditions to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.
Ring Closure: The intermediate is then subjected to a ring closure reaction with formamidine acetate to form 4-aminopyrrolo[2,1-f][1,2,4]triazine.
Bromination: Finally, the compound is brominated to obtain this compound.
Analyse Chemischer Reaktionen
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: It can be used in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research :
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and inhibitors of protein arginine methyltransferase 5 (PRMT5).
Pharmaceuticals: The compound is explored for its potential use in developing new drugs due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, as a PRMT5 inhibitor, it binds to the enzyme’s active site, preventing it from methylating arginine residues on target proteins. This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for certain cancers .
Vergleich Mit ähnlichen Verbindungen
2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Similar in structure but with the bromine atom at a different position, which can lead to different reactivity and biological activity.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C6H5BrN4 |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
2-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5BrN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10) |
InChI-Schlüssel |
WZCLJLQZDTWHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=NC(=N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)





![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)


![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)


